molecular formula C18H16F2N2O3 B2406026 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-75-7

3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2406026
CAS RN: 899742-75-7
M. Wt: 346.334
InChI Key: TYQISAPCEOYONE-UHFFFAOYSA-N
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Description

3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N2O3 and its molecular weight is 346.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research in the synthesis and biological evaluation of compounds structurally related to 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has demonstrated the potential for antibacterial and antimicrobial applications. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds in this series exhibited potent inhibitory activity, highlighting the potential for further development of antimicrobial agents (Reddy et al., 2013).

Photochemical Synthesis Innovations

Advancements in photochemical synthesis methods have enabled the creation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This methodology facilitates the synthesis of compounds with potential applications in medicinal chemistry, offering a novel approach to designing heterocyclic compounds with enhanced biological activities (Buscemi et al., 2001).

Antimicrobial and Anti-inflammatory Properties

The exploration of 1,3,4-oxadiazole derivatives has led to the discovery of compounds with significant antimicrobial and anti-inflammatory properties. Synthesis and evaluation of these derivatives have shown promising activity against a range of microorganisms and have demonstrated potential in anti-inflammatory applications. The development of these compounds contributes to the search for new therapeutic agents in the treatment of infections and inflammation-related conditions (Bektaş et al., 2007).

Design and Synthesis for Chemotherapeutic Applications

Research into the design and synthesis of 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives has shown that these compounds exhibit promising chemotherapeutic properties. Screening for antimicrobial activity and antiproliferative activity against human tumor cell lines has identified several compounds with high inhibitory activity, underscoring the potential for these molecules in cancer therapy (Kaya et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the succinate dehydrogenase (SDH; EC 1.3.5.1) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.

Mode of Action

The compound acts on Complex II: succinate dehydrogenase (SDH) . By interacting with this enzyme, it can potentially disrupt the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.

Biochemical Pathways

The compound’s interaction with SDH affects the citric acid cycle , a crucial biochemical pathway involved in cellular respiration . The downstream effects of this disruption can lead to changes in energy production within the cell, potentially affecting various cellular processes.

properties

IUPAC Name

10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-18-9-14(11-4-3-5-15(24-2)16(11)25-18)21-17(23)22(18)10-6-7-12(19)13(20)8-10/h3-8,14H,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQISAPCEOYONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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